[(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
CAS No.:
Cat. No.: VC13277418
Molecular Formula: C21H18ClNO5S2
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClNO5S2 |
|---|---|
| Molecular Weight | 464.0 g/mol |
| IUPAC Name | 2-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C21H18ClNO5S2/c1-2-27-17-9-14(10-18-20(26)23(11-19(24)25)21(29)30-18)5-8-16(17)28-12-13-3-6-15(22)7-4-13/h3-10H,2,11-12H2,1H3,(H,24,25)/b18-10+ |
| Standard InChI Key | OMCYCIJCJNEGBG-VCHYOVAHSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)Cl |
Introduction
[(5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound featuring a thiazolidine ring, an acetic acid moiety, and various aromatic groups. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 498.4 g/mol. This compound is of interest due to its potential biological activities, which are often associated with the thiazolidine structure, including anti-inflammatory and antimicrobial effects.
Synthesis Methods
The synthesis of [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves complex multi-step processes. These methods often require careful control of reaction conditions to achieve the desired product with high purity and yield. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds are synthesized using techniques such as condensation reactions and cyclization under controlled conditions .
Comparison with Similar Compounds
Several compounds share structural similarities with [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, highlighting its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (5E)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin | Thiazolidine ring | Lacks ethoxy substitution |
| (5E)-5-{(4-Chlorophenyl)methylidene}-2-thioxo | Similar thiazolidine framework | Different substituents |
| (5Z)-5-benzylidene - 4 - oxo - 2 - thioxo - 1, 3 - thiazolidin | Basic thiazolidine structure | No acetic acid moiety |
These comparisons underscore the potential for [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid to exhibit enhanced biological activity due to its specific substituents.
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